molecular formula C13H18BNO2 B6231195 3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine CAS No. 950483-20-2

3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine

Cat. No.: B6231195
CAS No.: 950483-20-2
M. Wt: 231.1
InChI Key:
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Description

3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine is an organoboron compound that features a pyridine ring substituted with a vinyl group bearing a tetramethyl-1,3,2-dioxaborolan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine typically involves the coupling of a pyridine derivative with a boron-containing reagent. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a halogenated pyridine and a boronic ester in the presence of a palladium catalyst and a base. The reaction conditions often include solvents like tetrahydrofuran or dimethylformamide, and bases such as potassium carbonate or sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or boronates.

    Reduction: Reduction reactions can target the vinyl group, converting it to an ethyl group.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and organolithium or Grignard reagents for nucleophilic substitution.

Major Products:

    Oxidation: Boronic acids or boronates.

    Reduction: Ethyl-substituted pyridine derivatives.

    Substitution: Various functionalized pyridine derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry: In organic synthesis, 3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine is used as a building block for the construction of more complex molecules. Its boron moiety is particularly useful in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology and Medicine: The compound can be used in the development of boron-containing drugs, which are of interest due to their potential for targeted therapy and diagnostic applications. Boron neutron capture therapy (BNCT) is one such application where boron compounds are used to target cancer cells.

Industry: In materials science, this compound can be used in the synthesis of polymers and advanced materials with unique electronic and optical properties. It is also explored in the development of sensors and catalysts.

Mechanism of Action

The mechanism by which 3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine exerts its effects depends on the specific application. In Suzuki-Miyaura cross-coupling, the boron moiety interacts with the palladium catalyst to form a reactive intermediate that facilitates the coupling reaction. In biological applications, the boron atom can interact with biological molecules, potentially disrupting cellular processes or enabling targeted delivery of therapeutic agents.

Comparison with Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boron-containing compound used in similar cross-coupling reactions.

    Phenylboronic acid: Commonly used in Suzuki-Miyaura reactions but lacks the pyridine ring.

    2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with a phenyl group instead of a pyridine ring.

Uniqueness: 3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine is unique due to the presence of both a pyridine ring and a boron-containing moiety, which provides a combination of reactivity and functionality not found in simpler boronic acids or esters. This dual functionality makes it particularly valuable in the synthesis of complex organic molecules and materials.

Properties

CAS No.

950483-20-2

Molecular Formula

C13H18BNO2

Molecular Weight

231.1

Purity

95

Origin of Product

United States

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